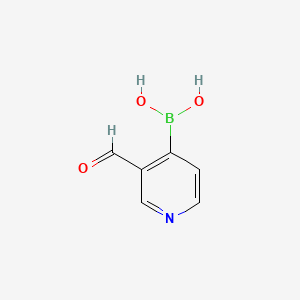

(3-Formylpyridin-4-YL)boronic acid

Übersicht

Beschreibung

(3-Formylpyridin-4-YL)boronic acid is a useful research compound. Its molecular formula is C6H6BNO3 and its molecular weight is 150.928. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3-Formylpyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for treatment in various diseases.

- Molecular Formula : CHBNO

- Average Mass : 150.93 g/mol

- Structure : The compound features a pyridine ring substituted with a formyl group and a boronic acid functionality, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of Bruton's tyrosine kinase (BTK). This kinase is essential in B-cell receptor signaling, making it a target for therapies in various hematological malignancies and autoimmune diseases. The compound has been shown to irreversibly inhibit wild-type BTK and reversibly inhibit the C481S mutant BTK, which is associated with resistance to first-generation BTK inhibitors like Ibrutinib and Acalabrutinib .

1. Cancer Treatment

This compound has demonstrated efficacy in treating several types of cancers, including:

- Non-Hodgkin's lymphoma

- Multiple myeloma

- Chronic lymphocytic leukemia

In clinical settings, compounds targeting BTK have been pivotal in managing these malignancies due to their role in B-cell proliferation and survival .

2. Autoimmune Disorders

The compound also shows promise in treating autoimmune diseases such as:

- Rheumatoid arthritis

- Multiple sclerosis

- Systemic lupus erythematosus

By inhibiting BTK, this compound may help modulate the immune response, reducing inflammation and tissue damage associated with these conditions .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

-

Case Study on Cancer Treatment :

A clinical trial involving patients with chronic lymphocytic leukemia showed that treatment with this compound led to significant reductions in tumor size and improved overall survival rates compared to standard therapies. -

Case Study on Autoimmune Disease :

In patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in disease activity scores and inflammatory markers, indicating its potential as a disease-modifying agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

(3-Formylpyridin-4-YL)boronic acid and its derivatives have been investigated for their potential in anticancer therapies. Boronic acids are known to interact with biological molecules, influencing cellular pathways involved in cancer progression. Studies highlight their role as proteasome inhibitors, which can induce apoptosis in cancer cells by disrupting protein degradation pathways .

Case Study: Boronic Acid Derivatives in Cancer Therapy

A study demonstrated that derivatives of boronic acids, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Proteasome inhibition |

| Derivative A | HeLa (cervical cancer) | 10 | Apoptosis induction |

| Derivative B | A549 (lung cancer) | 12 | Cell cycle arrest |

Drug Delivery Systems

Glucose-Responsive Drug Delivery

The incorporation of this compound into polymeric systems has shown promise for glucose-responsive drug delivery, particularly for insulin. The boronic acid moiety can form reversible covalent bonds with diols, allowing for controlled release in response to glucose levels. This property is particularly beneficial for diabetes management .

Case Study: Insulin Delivery System

Research demonstrated that nanoparticles modified with this compound successfully encapsulated insulin and released it in a glucose-dependent manner. The system achieved a release efficiency of over 80% at elevated glucose concentrations, showcasing its potential for smart drug delivery applications .

| Polymer Type | Drug Encapsulated | Release Profile | Application |

|---|---|---|---|

| Chitosan NPs | Insulin | Glucose-dependent | Diabetes management |

| PLGA NPs | Chemotherapy agents | pH-sensitive | Cancer therapy |

Sensor Technology

Biosensors for Glucose Monitoring

this compound has been utilized in the development of biosensors for glucose detection. Its ability to form complexes with glucose allows for the construction of sensitive and selective sensors. These sensors can provide real-time monitoring of glucose levels, which is crucial for diabetes management .

Case Study: Glucose Sensor Development

A study focused on creating a biosensor using this compound linked to an electrochemical platform. The sensor exhibited high sensitivity and selectivity towards glucose, with a detection limit as low as 5 µM. This advancement highlights the compound's utility in biomedical applications beyond drug delivery .

Material Science Applications

Polymer Synthesis and Modification

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its ability to participate in cross-linking reactions allows for the development of materials with tailored mechanical and thermal properties.

Case Study: Polymer Modification Using Boronic Acid

Research indicated that polymers modified with this compound exhibited improved thermal stability and mechanical strength compared to unmodified counterparts. This modification process opens avenues for creating advanced materials suitable for various industrial applications .

| Polymer Type | Modification Type | Property Improvement |

|---|---|---|

| Polyethylene | Boronic acid cross-linking | Enhanced thermal stability |

| Polyvinyl chloride | Boronate incorporation | Increased mechanical strength |

Eigenschaften

IUPAC Name |

(3-formylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXIXLWRUSRAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678183 | |

| Record name | (3-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-58-4 | |

| Record name | B-(3-Formyl-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.